

Theoretical Foundations and Computational Modeling of N,N'-dinitrourea: A Technical Guide

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Compound of Interest

Compound Name: Urea, N,N'-dinitro-

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Abstract

N,N'-dinitrourea (DNU), a powerful and sensitive energetic material, has garnered significant interest for its potential applications and as a precursor for the synthesis of other high-energy compounds. A comprehensive understanding of its molecular structure, stability, and performance characteristics is paramount for its safe handling and effective utilization. This technical guide provides an in-depth exploration of the theoretical studies and computational modeling of DNU, offering a valuable resource for researchers in the fields of energetic materials and computational chemistry. This document details the experimental protocols for the synthesis and characterization of DNU, presents key quantitative data in structured tables for comparative analysis, and visualizes critical workflows and molecular relationships using Graphviz diagrams.

Introduction

N,N'-dinitrourea, also known as 1,3-dinitrourea, is a secondary explosive characterized by its high density and positive oxygen balance.^[1] Its molecular structure, consisting of a urea backbone with two nitro groups, contributes to its high energy content. However, DNU is also known for its sensitivity to friction and impact, as well as its relatively low thermal stability, which necessitates careful handling and detailed investigation into its properties.^[1]

Theoretical and computational chemistry provides a powerful avenue for investigating the fundamental properties of energetic materials like DNU at the molecular level. Methods such as Density Functional Theory (DFT) and Gaussian-n theories (e.g., G3MP2) enable the calculation of a wide range of properties, including molecular geometry, vibrational frequencies, heats of formation, and reaction pathways for decomposition. This computational insight is invaluable for understanding the structure-property relationships that govern the performance and safety of DNU.

This guide aims to bridge the gap between experimental findings and theoretical predictions by providing a consolidated overview of the synthesis, characterization, and computational modeling of N,N'-dinitrourea.

Experimental Protocols

Synthesis of N,N'-dinitrourea

The primary method for the synthesis of N,N'-dinitrourea involves the nitration of urea using a mixed acid solution at low temperatures.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Urea
- 95% Sulfuric acid (H_2SO_4)
- 100% Nitric acid (HNO_3)
- Trifluoroacetic acid (for washing)
- Ice

Procedure:

- Prepare a mixed acid solution by carefully adding 10.9 ml (20.0 g, 0.19 mol) of 95% sulfuric acid to 13.2 ml (20.0 g, 0.32 mol) of 100% nitric acid in a flask.
- Cool the mixed acid solution to 0°C in an ice bath.

- Slowly add 3 g (0.05 mol) of urea to the stirred mixed acid solution over a period of approximately 30 minutes, ensuring the reaction temperature does not exceed 5°C.[1][2]
- After the addition of urea is complete, continue stirring the reaction mixture at 0°C for another 30 minutes. A white precipitate of N,N'-dinitrourea will form during this time.[1][2]
- Filter the white crystalline product using a glass funnel.
- Wash the collected product with several portions of cold trifluoroacetic acid (5 x 5 ml) to remove residual acidic impurities.[1][2]
- Dry the purified N,N'-dinitrourea under vacuum to obtain the final product. A typical yield is around 67%.[2]

Purification

Purification of N,N'-dinitrourea is critical to enhance its stability, as trace amounts of acid can lead to decomposition.[1] The washing step with trifluoroacetic acid in the synthesis protocol is a key purification measure. For highly sensitive applications, recrystallization from an appropriate solvent may be considered, although the solubility and stability of DNU in common solvents should be carefully evaluated.

Characterization Techniques

NMR spectroscopy is used to confirm the molecular structure of N,N'-dinitrourea. Due to its symmetric structure, the ^1H NMR spectrum is expected to be simple. The ^{13}C and ^{14}N NMR spectra provide further structural confirmation.

Typical Experimental Parameters:

- Spectrometer: Varian XL-200 or equivalent.[1]
- Solvent: Deuterated solvent in which DNU is soluble and stable.
- Internal Standard: Tetramethylsilane (TMS).

FTIR spectroscopy is employed to identify the functional groups present in the DNU molecule.

Typical Experimental Parameters:

- Spectrometer: Bruker IFS 55 or equivalent.[\[1\]](#)
- Sample Preparation: KBr pellet technique.
- Spectral Range: 4000-400 cm⁻¹.

Characteristic Absorption Bands:

- N-H stretching vibrations
- C=O (carbonyl) stretching vibrations
- N-NO₂ (nitro group) symmetric and asymmetric stretching vibrations

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition behavior of DNU.

Typical TGA Experimental Parameters:

- Instrument: Mettler TGA 850 or equivalent.[\[1\]](#)
- Heating Rate: 10 °C/min.[\[1\]](#)
- Atmosphere: Inert (e.g., Nitrogen).[\[1\]](#)
- Sample Pan: Alumina.[\[1\]](#)

Typical DSC Experimental Parameters:

- Instrument: TA Instruments DSC Q200 or equivalent.
- Heating Rate: 10 °C/min.
- Atmosphere: Inert (e.g., Nitrogen).
- Sample Pan: Sealed aluminum pans.

TGA typically shows a significant mass loss corresponding to the decomposition of DNU, while DSC reveals an exothermic peak indicating the energy released during decomposition.[1][4]

The BAM (Bundesanstalt für Materialforschung und -prüfung) friction test is a standard method to determine the sensitivity of energetic materials to frictional stimuli.[5][6][7]

Procedure Outline:

- A small sample of the material is placed on a porcelain plate.[5][7]
- A porcelain pin is pressed onto the sample with a specific load.[5][7]
- The plate is moved back and forth under the pin.[5][7]
- The test is repeated with increasing loads until a reaction (e.g., spark, flame, or explosion) is observed.[8]
- The friction sensitivity is reported as the load at which a reaction occurs in at least one out of six trials.[8]

Computational Modeling

Computational modeling provides valuable insights into the properties of N,N'-dinitrourea at the molecular level.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum chemical method for studying the electronic structure of molecules. The B3LYP functional combined with a Pople-style basis set, such as 6-31G*, is a common choice for calculations on energetic materials.

Typical Calculation Workflow:

- Geometry Optimization: The molecular geometry of DNU is optimized to find the lowest energy conformation.
- Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies)

and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

- Property Calculations: Various properties such as bond lengths, bond angles, Mulliken charges, and the energies of frontier molecular orbitals (HOMO and LUMO) are calculated.

Typical Software and Keywords (Gaussian):

Gaussian-n Theory (G3MP2) Calculations

G3MP2 is a composite quantum chemical method that provides highly accurate thermochemical data, such as heats of formation. It involves a series of calculations at different levels of theory and with different basis sets, which are then combined to extrapolate to a high level of accuracy.[\[9\]](#)[\[10\]](#)

G3MP2 Procedure Outline:

- Initial geometry optimization and frequency calculation at the HF/6-31G(d) level.[\[10\]](#)
- Geometry optimization at the MP2(Full)/6-31G(d) level.[\[10\]](#)
- Single-point energy calculations at higher levels of theory (e.g., QCISD(T)/6-31G(d) and MP2/G3MP2Large).[\[10\]](#)
- The individual energies are combined with empirical higher-level corrections to yield the final G3MP2 energy.[\[10\]](#)

Data Presentation

Molecular and Crystal Properties

Property	Experimental Value	Calculated Value	Method	Reference
Crystal System	Orthorhombic	-	X-ray Diffraction	[11]
Space Group	Fdd2	-	X-ray Diffraction	[11]
Lattice Parameters	a = 12.0015(9) Å	-	X-ray Diffraction	[11]
	b = 17.6425(13) Å			
	c = 4.5555(4) Å			
Cell Volume (V)	964.57 Å ³	-	X-ray Diffraction	[11]
Density (ρ)	1.98 g/cm ³	2.067 g/cm ³	Gas Pycnometry / X-ray	[1][11]
Heat of Formation (ΔH _f °)	-	24.88 kJ/mol (gas phase)	G3MP2	[11]

Key Bond Lengths and Angles

Bond/Angle	Experimental (X-ray)	Calculated (DFT/B3LYP)
C=O Bond Length	Data not available	Insert calculated value
N-NO ₂ Bond Length	Data not available	Insert calculated value
N-C-N Bond Angle	Data not available	Insert calculated value
O-N-O Bond Angle	Data not available	Insert calculated value

(Note: Specific experimental bond lengths and angles from single-crystal X-ray diffraction studies should be populated here when available.)

Performance and Sensitivity

Parameter	Value	Method	Reference
Detonation Velocity (D)	Calculated value	Kamlet-Jacobs Equations	[12][13][14][15][16]
Detonation Pressure (P)	Calculated value	Kamlet-Jacobs Equations	[12][13][14][15][16]
Impact Sensitivity	Data not available	BAM Impact Test	
Friction Sensitivity	Very sensitive	BAM Friction Test	[1]
Oxygen Balance	+21.33 %	-	[1]

Visualizations

Synthesis Workflow

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